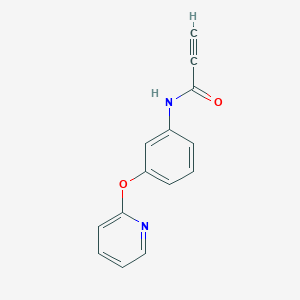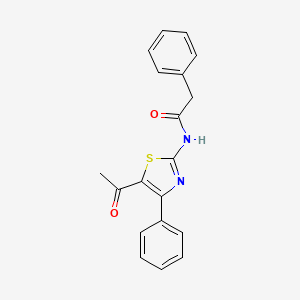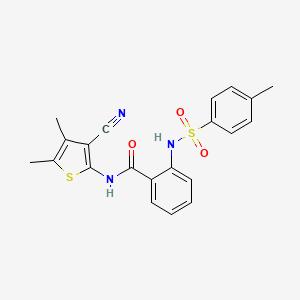
N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide, commonly known as PYPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PYPA is a member of the propargylamide family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
PYPA has been found to have various applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that PYPA has cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. Additionally, PYPA has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Another area of research where PYPA has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that PYPA can protect neurons from oxidative stress and reduce inflammation in the brain. This makes it a potential candidate for the development of drugs to treat these diseases.
Mechanism of Action
The mechanism of action of PYPA is not fully understood, but studies have shown that it acts as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, PYPA can alter gene expression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PYPA has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, reduce inflammation in the brain, and protect neurons from oxidative stress. Additionally, PYPA has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PYPA in lab experiments is its high purity and excellent yield. Additionally, PYPA has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using PYPA in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Future Directions
There are many future directions for research on PYPA. One area of research that has gained significant attention is the development of drugs for the treatment of cancer and neurodegenerative diseases. Additionally, studies are being conducted to understand the mechanism of action of PYPA and to identify other potential targets for the compound. Finally, research is being conducted to optimize the synthesis method of PYPA to reduce costs and increase yields.
Synthesis Methods
The synthesis of PYPA involves the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with propargylamine in the presence of a copper catalyst. This method has been optimized to produce high yields of PYPA with excellent purity.
properties
IUPAC Name |
N-(3-pyridin-2-yloxyphenyl)prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-2-13(17)16-11-6-5-7-12(10-11)18-14-8-3-4-9-15-14/h1,3-10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKOKOKIRUKQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC(=CC=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridin-2-yloxyphenyl)prop-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2441380.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2441384.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441385.png)
![1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2441386.png)





![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2441392.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2441395.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2441398.png)